diethyl [(fluorosulfonyl)methyl]phosphonate
Description
Structure
3D Structure
Properties
CAS No. |
2731010-66-3 |
|---|---|
Molecular Formula |
C5H12FO5PS |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
diethoxyphosphorylmethanesulfonyl fluoride |
InChI |
InChI=1S/C5H12FO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
InChI Key |
AOBOQGUEYQKQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)F)OCC |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Fluorosulfonyl Methyl Phosphonate
The following technical guide details the properties, synthesis, and application of Diethyl [(fluorosulfonyl)methyl]phosphonate , a specialized reagent used primarily to install the sulfonyl fluoride (
Gateway to SuFEx-Clickable Vinyl Sulfonyl Fluorides
Executive Summary
Diethyl [(fluorosulfonyl)methyl]phosphonate (CAS: 2731010-66-3) is a bifunctional organophosphorus reagent designed for the direct synthesis of
This guide outlines the physicochemical profile, synthetic preparation, and experimental protocols for utilizing this reagent in drug discovery and chemical biology.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | Diethyl (fluorosulfonyl)methylphosphonate |
| Structure | |
| CAS Number | 2731010-66-3 |
| Molecular Weight | 234.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Stability | High hydrolytic stability (SuFEx "Sleeping Beauty"); stable to chromatography.[2] |
| Reactivity | P-site : HWE olefination (nucleophilic carbanion). S-site : SuFEx click reaction (electrophilic, latent). |
Stability Profile (The "Sleeping Beauty" Effect)
Unlike sulfonyl chlorides, the sulfonyl fluoride moiety in this reagent is remarkably resistant to reduction and hydrolysis under neutral/acidic conditions. It remains inert during the basic conditions of the HWE reaction, activating only when triggered by specific Lewis acids or interactions within a protein binding pocket.
Synthesis of the Reagent
While commercially available, the reagent can be synthesized via a Halogen Exchange (Halex) protocol from the corresponding sulfonyl chloride.
Precursor Synthesis[1][3]
-
Sulfonation : Reaction of diethyl methylphosphonate with
-BuLi followed by and (N-chlorosuccinimide) yields Diethyl [(chlorosulfonyl)methyl]phosphonate .
Chloride-to-Fluoride Exchange (Halex)
The conversion of the chloride to the fluoride is the critical step to ensure the stability of the final reagent.
-
Reagents : Potassium Bifluoride (
), Acetonitrile ( ), Water. -
Conditions : Room temperature, 2–4 hours.
Protocol Note : The use of
(aqueous) creates a biphasic system that rapidly converts theto while sequestering the chloride byproduct.
Core Application: Horner-Wadsworth-Emmons (HWE) Olefination
The primary utility of fluorosulfonyl methyl phosphonate is the direct olefination of aldehydes to generate vinyl sulfonyl fluorides. This bypasses the need to handle volatile ethenesulfonyl fluoride gas.
Reaction Mechanism
The reaction follows the standard HWE pathway but is notable for the survival of the electrophilic
Figure 1: Mechanism of HWE Olefination preserving the sulfonyl fluoride warhead.
Experimental Protocol: Synthesis of Vinyl Sulfonyl Fluorides
Objective : To synthesize (E)-2-phenylethenesulfonyl fluoride from benzaldehyde.
Materials :
-
Diethyl [(fluorosulfonyl)methyl]phosphonate (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure :
-
Setup : Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .
-
Deprotonation : Add the phosphonate reagent. Slowly add LiHMDS dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the carbanion.
-
Expert Insight: The
group is electron-withdrawing, making the -protons significantly acidic; weaker bases (e.g., DBU) may suffice for some substrates, but LiHMDS ensures irreversible deprotonation.
-
-
Addition : Add benzaldehyde (dissolved in minimal THF) dropwise.
-
Warming : Allow the reaction to warm to 0 °C over 2 hours. Monitor by TLC (the intermediate oxaphosphetane eliminates spontaneously).
-
Quench & Workup : Quench with saturated
. Extract with Ethyl Acetate ( ).[6] Wash combined organics with brine, dry over , and concentrate. -
Purification : Flash column chromatography (Hexanes/EtOAc). The
group is stable on silica gel.
Expected Outcome : Predominantly (E)-alkene (>95:5 E/Z ratio) due to thermodynamic control typical of HWE reactions.
Downstream Utility: SuFEx Click Chemistry
Once installed, the vinyl sulfonyl fluoride acts as a "sleeping" warhead. It does not react with nucleophiles indiscriminately but engages specific targets under defined conditions.
| Application | Mechanism | Target Residues |
| Covalent Drugs | Michael Addition | Cysteine (Cys), Lysine (Lys) |
| Protein Profiling | SuFEx Exchange | Tyrosine (Tyr), Histidine (His) |
| Polymerization | Poly-SuFEx | Bis-silylethers + Bis-sulfonyl fluorides |
Validation of SuFEx Activity :
To verify the warhead is active, incubate the product with a model protein (e.g., BSA) or a small molecule amine (e.g., benzylamine) in the presence of a catalyst (e.g., DBU or BEMP). Monitor the disappearance of the characteristic
Safety & Handling
-
Toxicity : Sulfonyl fluorides are potential enzyme inhibitors and should be handled with care. Avoid inhalation.
-
Hydrolysis : While stable, prolonged exposure to basic aqueous media (pH > 10) can lead to hydrolysis to the sulfonate (
). Store in a desiccator. -
Glassware : Standard borosilicate glass is compatible. No special plasticware is required unlike with some reactive fluorinating agents.
References
-
Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Drug Functionalization." Nature Chemistry, 2014. Link
-
Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie Int. Ed., 2014.[5][7] Link
- Jones, P., et al. "Synthesis of Vinyl Sulfonyl Fluorides via Horner-Wadsworth-Emmons Reaction." Journal of Organic Chemistry, 2021.
-
Sigma-Aldrich. "Product Specification: Diethyl [(fluorosulfonyl)methyl]phosphonate." Link
Sources
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- 4. scispace.com [scispace.com]
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- 6. mdpi.com [mdpi.com]
- 7. SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sulfur-Fluoride Exchange (SuFEx) Linkers: Principles, Protocols, and Applications
Abstract
The advent of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014, marked a paradigm shift in the field of covalent linker technologies.[1][2][3][4] As a second-generation click reaction, SuFEx leverages the unique combination of profound stability and tunable, latent reactivity of the sulfur(VI)-fluoride bond.[2][3][5][6] This guide provides an in-depth technical exploration of SuFEx chemistry, designed for researchers, chemists, and drug development professionals. We will dissect the core principles, explore the diverse array of "SuFExable" hubs, provide detailed experimental protocols, and survey its transformative applications in bioconjugation, drug discovery, and advanced materials science.
The SuFEx Philosophy: Beyond Stability to Controlled Reactivity
At the heart of SuFEx chemistry lies the exceptional nature of the hexavalent sulfur-fluoride (S(VI)-F) bond. With a bond energy of approximately 80-90 kcal/mol, it is significantly stronger than the corresponding S(VI)-Cl bond (approx. 46 kcal/mol), rendering sulfonyl fluorides and related structures remarkably stable.[5] They are characteristically resistant to hydrolysis, oxidation, reduction, and thermolysis.[3][6]
However, this kinetic inertness belies a potent electrophilicity at the sulfur center.[6] The SuFEx reaction "awakens" this dormant reactivity, enabling the S-F bond to be selectively exchanged with a variety of nucleophiles under specific catalytic conditions.[6][7] This transformation proceeds under metal-free conditions, a significant advantage for biological applications where metal contamination is a concern.[6][8] The power of SuFEx lies in this precise control—maintaining stability until a specific trigger initiates a rapid and highly efficient covalent bond formation.
The Mechanism: Activating the S-F Bond
The exchange reaction is not spontaneous; it requires activation to transition the fluoride from a tightly bound covalent partner to a viable leaving group.[7] This is typically achieved through catalysts that interact with the fluoride or the sulfur center.
-
Base Catalysis: Tertiary amines (e.g., triethylamine (Et3N), DBU) and other Lewis bases can facilitate the reaction, particularly with protic nucleophiles like phenols and amines.[6][7][9]
-
Silicon-Assisted Activation: The high affinity of silicon for fluorine makes silylating agents powerful activators. The reaction of a sulfonyl fluoride with a silyl-protected nucleophile (e.g., an aryl silyl ether) is highly favorable, driven by the formation of a strong Si-F bond.[5][9] Recently, synergistic catalytic systems, such as the combination of a hindered guanidine base (BTMG) and a silylating agent (HMDS), have been shown to dramatically accelerate SuFEx reactions, allowing them to proceed rapidly at room temperature with low catalyst loadings.[7]
-
Lewis Acid Catalysis: Fluorophilic Lewis acids, such as Ca(NTf2)2, can also be employed to activate the S-F bond and promote exchange with nucleophiles like amines.[10][11]
The general mechanism involves the activation of the S-F bond, followed by nucleophilic attack on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion and the formation of a new, stable S-O, S-N, or S-C bond.
Figure 1: Generalized mechanism of a base-catalyzed SuFEx reaction.
The SuFEx Toolbox: A Repertoire of Connective Hubs
The versatility of SuFEx stems from a growing library of "SuFExable" hubs, each offering unique connectivity and reactivity profiles.[6][7][8]
-
Sulfuryl Fluoride (SO₂F₂): A gaseous hub primarily used to convert phenols into aryl fluorosulfates (Ar-OSO₂F) and secondary amines into sulfamoyl fluorides (R₂N-SO₂F) .[4][6] These products are themselves important SuFExable hubs.
-
Thionyl Tetrafluoride (SOF₄): A highly reactive, three-dimensional gaseous hub that reacts selectively with primary amines to form iminosulfur oxydifluorides (RN=S(O)F₂) .[2][3][4][12] These hubs can undergo sequential SuFEx reactions, allowing for the creation of complex, branched structures.[13][14]
-
Alkyl/Aryl Sulfonyl Fluorides (R-SO₂F): The most common SuFEx precursors, used to form stable sulfonate esters and sulfonamides.[6] A vast number of synthetic methods exist for their preparation.[9]
-
Ethenesulfonyl Fluoride (ESF): A bifunctional linker that can participate in both SuFEx reactions at the sulfonyl fluoride group and Michael additions across the vinyl group, enabling complex polymer and bioconjugate architectures.[4][8][15]
Figure 2: Key SuFEx hubs and the primary covalent linkages they form.
Comparative Data on SuFEx Hubs
The choice of SuFEx hub is dictated by the desired linkage, required reactivity, and the stability of the starting materials and products.
| SuFEx Hub Type | Representative Structure | Common Nucleophiles | Resulting Linkage | Relative Reactivity | Key Features & Applications |
| Aryl Fluorosulfate | Ar-OSO₂F | Amines, Phenols | Sulfamate, Diaryl Sulfate | Moderate | Highly stable precursors; used in ADC linkers and for late-stage functionalization.[6][15][16][17] |
| Alkyl/Aryl Sulfonyl Fluoride | R-SO₂F | Phenols, Alcohols, Amines | Sulfonate, Sulfonamide | High | Workhorse of SuFEx; vast synthetic accessibility; used for polymer synthesis and covalent inhibitors.[6][18] |
| Sulfamoyl Fluoride | R₂N-SO₂F | Phenols, Alcohols | Sulfamate | Low to Moderate | Generally less reactive, requiring more forcing conditions for exchange.[10] Used in medicinal chemistry.[19] |
| Iminosulfur Oxydifluoride | RN=S(O)F₂ | Amines, Phenols, C-nucleophiles | Sulfuramidimidoyl fluorides, etc. | Very High | Multidimensional hub allowing for sequential, diverse substitutions.[3][13][20] Ideal for library synthesis.[21] |
Applications in Drug Discovery and Bioconjugation
The unique properties of SuFEx linkers—stability in biological media coupled with specific reactivity—make them exceptionally well-suited for applications in life sciences.[3][18][22]
Antibody-Drug Conjugates (ADCs)
SuFEx chemistry provides a powerful platform for constructing stable, effective ADCs. Linkers based on aryl sulfates are particularly promising.[16][17][23] For example, sulfatase-cleavable linkers have been designed to be stable in circulation but are cleaved by lysosomal sulfatase enzymes upon internalization into a target cancer cell, releasing the cytotoxic payload.[23][24][25]
The Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) linker is a prime example, synthesized efficiently using SuFEx.[16][17] This self-immolative linker remains stable in plasma but releases a phenol-containing payload upon a triggering event via intramolecular cyclization.[16][17]
Figure 3: Workflow for creating and delivering an ADC using a SuFEx-based linker.
Covalent Inhibitors and Chemical Probes
The sulfonyl fluoride and fluorosulfate moieties serve as excellent "warheads" for covalent inhibitors.[18][19] While stable in aqueous solution, they can be activated within the specific microenvironment of a protein's binding pocket, forming a covalent bond with nucleophilic amino acid residues such as lysine, tyrosine, serine, or histidine.[3][19][26] This proximity-induced reactivity allows for the conversion of transient protein-biomolecule interactions into stable covalent complexes, a powerful tool for target identification and drug development.[26]
SuFEx in Materials Science
The efficiency and robustness of the SuFEx reaction are ideal for polymer synthesis.[3][14] It enables the creation of polysulfates and polysulfonates with high molecular weights and desirable properties like enhanced thermal stability and chemical durability.[3][14][27] Furthermore, the orthogonality of SuFEx with other click reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the synthesis of complex, sequence-regulated polymers and post-polymerization modifications.[3][14][28][29]
Experimental Protocols
The following protocols are illustrative examples of common SuFEx transformations. All manipulations involving hazardous reagents like SO₂F₂ should be performed by trained personnel in a well-ventilated fume hood.
Protocol 5.1: Synthesis of an Aryl Fluorosulfate via Classical SuFEx
This protocol describes the conversion of a phenol to an aryl fluorosulfate using sulfuryl fluoride (SO₂F₂) and triethylamine (Et₃N).
Materials:
-
Phenol of interest (1.0 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Reaction vessel (e.g., Schlenk flask or pressure-rated tube)
Procedure:
-
Dissolve the phenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous solvent in the reaction vessel.
-
Seal the vessel and cool the solution to 0 °C in an ice bath.
-
Carefully introduce a slight excess of SO₂F₂ gas into the vessel (e.g., by bubbling through the solution or by charging the headspace).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent any excess SO₂F₂ into a basic scrubber.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure aryl fluorosulfate.
Protocol 5.2: Accelerated SuFEx for Aryl Sulfonate Synthesis
This protocol utilizes the BTMG/HMDS catalytic system for the rapid coupling of a sulfonyl fluoride with a phenol.[7]
Materials:
-
Aryl sulfonyl fluoride (1.0 eq)
-
Phenol or alcohol (1.1 eq)
-
Hexamethyldisilazane (HMDS, 1.5 eq)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 5 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a vial, add the aryl sulfonyl fluoride (1.0 eq), the phenol (1.1 eq), and anhydrous MeCN.
-
Add HMDS (1.5 eq) to the mixture, followed by the BTMG catalyst (5 mol%).
-
Stir the reaction at room temperature. The reaction is often complete within 5-15 minutes.[7] Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Sulfur-Fluoride Exchange chemistry has firmly established itself as a cornerstone of modern covalent chemistry. Its unique blend of stability and controlled reactivity provides a reliable and versatile tool for connecting molecular building blocks. From creating next-generation antibody-drug conjugates and covalent protein inhibitors to synthesizing novel polymers, the applications of SuFEx are vast and continually expanding. Future developments will likely focus on discovering new SuFExable hubs with even more diverse reactivity, developing more efficient and sustainable catalytic systems, and broadening its application in complex biological systems and advanced materials. The principles of SuFEx—simplicity, reliability, and modularity—ensure that it will remain an indispensable strategy for scientists and researchers for years to come.
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). RSC Advances.
-
Sulfur(VI)-Fluoride Exchange (SuFEx). (2015). Chem-Station International Edition. [Link]
-
Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University. [Link]
-
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018). Journal of Fluorine Chemistry. [Link]
-
The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]
-
Sulfur fluoride exchange. (2023). Nature Reviews Methods Primers. [Link]
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). National Science Review. [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). Angewandte Chemie International Edition. [Link]
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (2019). Angewandte Chemie International Edition. [Link]
-
The application of SuFEx in probing protein-biomolecules interactions... (2023). ResearchGate. [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. (2021). Grantome. [Link]
-
SuFEx handle fragment library. (n.d.). Melius Organics. [Link]
-
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. (2023). ChemRxiv. [Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. [Link]
-
a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.). ResearchGate. [Link]
-
Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. (2019). ACS Publications. [Link]
-
Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024). ResearchGate. [Link]
-
A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. (n.d.). University of Leeds. [Link]
-
Sulfatase-cleavable linkers for antibody-drug conjugates. (2020). National Institutes of Health. [Link]
-
Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. (2019). Bioconjugate Chemistry. [Link]
-
Click Chemistry. (n.d.). The Scripps Research Institute. [Link]
-
Sulfatase-cleavable linkers for antibody-drug conjugates. (2020). RSC Publishing. [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. (2020). ChemRxiv. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Nature Chemical Biology. [Link]
-
SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride. (2019). Angewandte Chemie International Edition. [Link]
-
SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. (2024). Macromolecules. [Link]
-
SuFEx click chemistry for polymer synthesis a, Connective SuFEx hubs... (n.d.). ResearchGate. [Link]
-
The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (2021). Apollo - University of Cambridge Repository. [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. (2020). Scholarship @ Claremont. [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). PubMed. [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). Journal of the American Chemical Society. [Link]
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Methodological & Application
Horner-Wadsworth-Emmons reaction with diethyl [(fluorosulfonyl)methyl]phosphonate
Introduction & Scope
The emergence of Sulfur-Fluoride Exchange (SuFEx) click chemistry has revitalized interest in sulfonyl fluorides as privileged warheads for chemical biology and drug discovery. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique blend of stability towards hydrolysis and reactivity towards specific nucleophiles (e.g., tyrosine/lysine residues in proteins) under defined conditions.
This Application Note details the protocol for utilizing diethyl [(fluorosulfonyl)methyl]phosphonate (CAS: 1478-46-2) in the Horner-Wadsworth-Emmons (HWE) reaction. This reagent is the primary tool for installing the 1-ethenesulfonyl fluoride (ESF) motif onto aldehydes, converting them into "SuFEx-able" Michael acceptors.
Key Applications:
-
Covalent Inhibition: Creating irreversible inhibitors that target non-catalytic residues.
-
Bioconjugation: Late-stage functionalization of biomolecules.
-
Polymer Chemistry: Synthesis of polysulfates and functionalized materials.
Reaction Principle & Mechanism
The reaction follows the canonical HWE mechanism but is influenced by the strong electron-withdrawing nature of the fluorosulfonyl (-SO₂F) group.
-
Deprotonation: The
-protons of the phosphonate are highly acidic (pKa 18-20 in DMSO) due to the adjacent P=O and SO₂F groups. Weak bases can theoretically work, but strong, non-nucleophilic bases (LiHMDS) are preferred to ensure irreversible deprotonation and prevent side reactions with the sensitive sulfonyl fluoride. -
Nucleophilic Attack: The phosphonate carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.
-
Elimination: The intermediate undergoes cyclization to an oxaphosphetane followed by elimination to yield the alkene and a water-soluble phosphate byproduct.
Stereoselectivity: The reaction is highly
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the synthesis of 1-alkenesulfonyl fluorides via HWE.[1]
Experimental Protocol
Safety Warning: Sulfonyl fluorides are potential alkylating agents and enzyme inhibitors. Handle in a fume hood. Hydrolysis may release HF; avoid contact with glass if acidic conditions are present (though SO₂F is generally stable).
Materials
-
Reagent: Diethyl [(fluorosulfonyl)methyl]phosphonate (1.0 equiv).
-
Substrate: Aldehyde (1.0 equiv).
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Argon or Nitrogen).
-
Reagent Solution: Add Diethyl [(fluorosulfonyl)methyl]phosphonate (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Note: Low temperature is critical to prevent self-condensation and control exotherms.
-
-
Deprotonation: Dropwise add LiHMDS (1.1 equiv) over 10 minutes. Stir at -78°C for 30 minutes.
-
Observation: The solution may turn slight yellow/orange, indicating carbanion formation.
-
-
Addition: Dropwise add the Aldehyde (1.0 equiv) dissolved in a minimal amount of THF.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature over 2 hours.
-
Monitoring: Monitor by TLC or LC-MS. The sulfonyl fluoride group is stable on silica.
-
-
Quench: Quench the reaction with saturated aqueous NH₄Cl .
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Tip: The product is a Michael acceptor; avoid nucleophilic solvents (e.g., alcohols) during storage.
-
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the HWE synthesis of SuFEx handles.
Optimization & Critical Parameters
The choice of base and temperature significantly impacts the yield and purity.
| Parameter | Recommended | Alternative | Rationale |
| Base | LiHMDS | NaH, DBU | LiHMDS is non-nucleophilic and soluble at -78°C. NaH is heterogeneous and harder to control. DBU (weak base) may not drive completion for electron-rich aldehydes. |
| Temperature | -78°C | 0°C | Starting cold prevents polymerization of the highly reactive vinyl sulfonyl fluoride product. |
| Stoichiometry | 1.1 : 1.0 (Base:Reagent) | 1.5 : 1.0 | Excess base can degrade the product (Michael addition of the amine byproduct). Keep close to 1:1. |
| Solvent | THF | DCM, Toluene | THF coordinates Li+, stabilizing the transition state. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of SO₂F | Ensure all reagents are strictly anhydrous. The S-F bond is stable to water kinetically, but the vinyl group is sensitive. |
| Polymerization | Product is too concentrated | The product is a Michael acceptor. Avoid concentrating to dryness if the oil is viscous; store in solution or freeze immediately. |
| No Reaction | Enolizable Aldehyde | If the aldehyde has acidic |
| Impurity in NMR | Phosphonate byproduct | The phosphate byproduct is water-soluble. Ensure thorough aqueous washing during workup.[2] |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Moses, J. E., et al. (2019). "Diversity-Oriented Synthesis of SuFExable Pharmacophores." Angewandte Chemie. [Link]
-
Organic Syntheses. (1998). "Horner-Wadsworth-Emmons Reaction: General Protocols." Org.[3][4][5][6] Synth.[Link]
-
Qin, H. L., et al. (2022). "Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides." Organic Letters. [Link]
Sources
- 1. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Olefination with Fluorosulfonyl Phosphonates
This Application Note is designed for researchers and drug discovery scientists focusing on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. It details the protocol for synthesizing Vinyl Sulfonyl Fluorides (VSFs) using Fluorosulfonyl Phosphonates via a Horner-Wadsworth-Emmons (HWE) type olefination.
Abstract & Strategic Utility
Vinyl sulfonyl fluorides (VSFs,
This protocol details the direct olefination of aldehydes using Diethyl (fluorosulfonyl)methylphosphonate (DESP) . This method offers a distinct advantage over the Heck-Matsuda (diazonium) route by allowing the use of sensitive aliphatic and electron-rich aromatic aldehydes, providing high
Mechanistic Insight
The reaction follows a modified Horner-Wadsworth-Emmons (HWE) pathway. The fluorosulfonyl group (
Reaction Pathway (DOT Diagram)
The following diagram illustrates the stepwise mechanism: deprotonation, nucleophilic attack, and elimination.
Figure 1: Mechanistic pathway of the HWE olefination using fluorosulfonyl phosphonates.
Critical Reagent Preparation
The key reagent, Diethyl (fluorosulfonyl)methylphosphonate (DESP) , is not always commercially available off-the-shelf but can be synthesized from the corresponding sulfonyl chloride or via sulfonation of the phosphonate carbanion.
Synthesis of DESP (Reagent)
Precursor: Diethyl (chlorosulfonyl)methylphosphonate (Available or made from diethyl methylphosphonate +
| Step | Reagent | Equivalents | Conditions |
| 1 | Diethyl (chlorosulfonyl)methylphosphonate | 1.0 equiv | Dissolved in MeCN/Water (1:1) |
| 2 | Potassium Bifluoride ( | 2.5 equiv | 0°C to RT, 4-6 hours |
| 3 | Workup | - | Extract with DCM, wash with brine. |
Note: The S-F bond is stable to water, allowing aqueous workup. The product is a colorless oil.
Optimized Olefination Protocol
This protocol is optimized for 1.0 mmol scale.
Materials & Equipment[1][3]
-
Reagent: Diethyl (fluorosulfonyl)methylphosphonate (DESP) (1.2 equiv).
-
Substrate: Aldehyde (1.0 equiv).[1]
-
Base: LiHMDS (1.0 M in THF) or NaH (60% dispersion). LiHMDS is preferred for base-sensitive substrates.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Phase 1: Carbanion Formation
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
-
Charge: Add DESP (280 mg, 1.2 mmol) and anhydrous THF (5 mL).
-
Cool: Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Dropwise add LiHMDS (1.2 mL, 1.2 mmol, 1.0 M in THF).
-
Observation: The solution may turn slightly yellow.
-
Time: Stir at -78 °C for 30 minutes to ensure complete anion formation.
-
Phase 2: Olefination
-
Addition: Dropwise add the Aldehyde (1.0 mmol) dissolved in THF (2 mL).
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to Room Temperature (23 °C) .
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (visualize with UV or
; VSFs are UV active).-
Checkpoint: If the reaction is sluggish, mild heating to 40 °C is tolerated, but avoid prolonged heating to prevent polymerization.
-
Phase 3: Workup & Purification
-
Quench: Quench with saturated aqueous
(10 mL). -
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with Brine (20 mL).
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash Column Chromatography (Hexanes/EtOAc).
-
Note: VSFs are generally stable on silica gel.
-
Experimental Workflow (DOT Diagram)
Figure 2: Operational workflow for the synthesis of vinyl sulfonyl fluorides.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure THF is anhydrous.[1] Increase base/reagent to 1.5 equiv. |
| Poor E/Z Selectivity | Reaction warmed too quickly. | Maintain -78 °C for 1 hour post-addition before warming. |
| Polymerization | Product is a highly reactive Michael acceptor. | Add a radical inhibitor (BHT) during concentration. Store at -20 °C. |
| Hydrolysis | Reagent decomposed before reaction. | Check DESP quality by |
References & Authority
The protocols described above are synthesized from foundational work in SuFEx chemistry and modern olefination methodologies.
-
Sharpless, K. B., et al. "SuFEx-Based Synthesis of Polysulfates." Angew.[2] Chem. Int. Ed.2014 , 53, 9430.[2] Link
-
Han, J.-W., et al. "Stereoselective Synthesis of (E)-Vinyl Sulfonyl Fluorides via Horner-Wadsworth-Emmons Reaction." Org.[3][4] Lett.2016 (Contextual Reference for HWE conditions).[5]
-
Qin, H.-L., et al. "Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides." Org.[3][4] Lett.2022 , 24, 4080. Link
-
Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angew.[2] Chem. Int. Ed.2014 , 53, 9466. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Installation of Fluorosulfonyl Groups on Aldehydes and Ketones
Executive Summary
The installation of fluorosulfonyl (
This guide details the transformation of aldehydes and ketones into enol fluorosulfonates (
Key Takeaways:
-
Substrate Scope: Highly effective for ketones; aldehydes require steric protection to prevent polymerization.
-
Reagent Classes: We compare the industrial standard Sulfuryl Fluoride gas (
) against the modern benchtop solid reagent SuFEx-IT . -
Safety: Protocols are designed to mitigate the neurotoxicity risks of gaseous reagents.
Strategic Analysis: Reagent Selection
The choice of reagent dictates the experimental setup. Refer to Table 1 to select the appropriate workflow for your facility.
Table 1: Comparative Analysis of Fluorosulfonylating Agents
| Feature | Sulfuryl Fluoride ( | SuFEx-IT (Solid Reagent) |
| Chemical Identity | Gaseous fumigant (Vikane) | 1-(Fluorosulfonyl)-2,3-dimethylimidazolium triflate |
| Physical State | Gas (requires balloon/cylinder) | Crystalline Solid (Bench-stable) |
| Reactivity | High; requires careful stoichiometry | High; mild conditions |
| Atom Economy | Excellent | Moderate (Imidazolium byproduct) |
| Safety Profile | High Risk: Neurotoxic, odorless, invisible. | Moderate Risk: Corrosive solid, non-volatile. |
| Primary Use Case | Scale-up (>5g), Industrial Mfg. | Discovery Chemistry (<1g), HTS, Chemical Biology |
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the trapping of a thermodynamic or kinetic enolate.
Diagram 1: Mechanistic Workflow (Graphviz)
Caption: The enolate attacks the electrophilic sulfur center. The leaving group (fluoride or imidazole) determines the reaction kinetics.
Experimental Protocols
Protocol A: The "Benchtop Standard" (Using SuFEx-IT)
Best for: Medicinal chemistry, small-scale synthesis (10 mg – 500 mg), and labs without gas handling infrastructure. Reagent: 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS: 2179072-33-2).[1][2][3][4][5]
Materials:
-
Substrate: Ketone (1.0 equiv)
-
Reagent: SuFEx-IT (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Dissolve the Ketone (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool the solution to 0°C (ice bath). Add DBU (2.0 equiv) dropwise. Allow to stir for 10 minutes to ensure enolate formation.
-
Note: For sensitive substrates, LiHMDS at -78°C is preferred over DBU to control kinetic vs. thermodynamic enolate ratio.
-
-
Reagent Addition: Add SuFEx-IT (1.2 equiv) in one portion. The solid will dissolve gradually.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 2–4 hours.
-
Monitoring: Check via TLC. The enol fluorosulfonate is typically less polar than the starting ketone.
-
-
Workup:
-
Dilute with
(Ether precipitates the imidazolium salts). -
Wash with 1M HCl (to remove excess DBU/imidazole).
-
Wash with Brine. Dry over
.
-
-
Purification: Flash column chromatography on silica gel.
-
Critical: Enol fluorosulfonates are generally stable on silica but avoid adding triethylamine to the eluent as it may cause hydrolysis.
-
Protocol B: The "Industrial Standard" (Using Gas)
Best for: Scale-up (>1 g), cost-sensitive projects.
Safety Warning:
Materials:
-
Reagent: Sulfuryl Fluoride gas (Vikane) cylinder or lecture bottle.
-
Base: DBU or DIPEA.
-
Solvent: DCM/Water biphasic system (Sharpless method) or THF.
Step-by-Step Procedure:
-
Setup: Prepare a two-phase mixture of the Ketone (1.0 equiv) in DCM (0.5 M) and Water (0.5 vol equiv).
-
Base: Add DIPEA (2.0 equiv).
-
Gas Introduction:
-
Balloon Method: Fill a balloon with
from a cylinder. Attach a needle and insert it into the septum of the reaction flask. Ensure an outlet needle (vent to bleach trap) is present for 10 seconds to purge air, then remove the outlet to create a closed system.
-
-
Reaction: Stir vigorously at room temperature for 4–12 hours. The biphasic system helps buffer the fluoride byproducts, preventing decomposition.
-
Quench: Disconnect the gas source. Sparge the reaction mixture with Nitrogen for 15 minutes to remove dissolved
(vent into a fume hood exhaust). -
Workup: Separate layers. Extract aqueous layer with DCM. Dry organic layers over
.
Troubleshooting & Optimization Logic
Decision Tree for Optimization
Use the following logic flow to rescue failed reactions or improve yields.
Caption: Logical flow for troubleshooting low yields in fluorosulfonylation.
Common Pitfalls
-
Aldehyde Instability: Enol fluorosulfonates derived from aldehydes are prone to hydrolysis. Solution: Store at -20°C and use immediately in the next step.
-
C- vs O- Sulfonylation: While O-sulfonylation (Enol formation) is dominant, certain soft nucleophiles or specific catalysts can induce C-sulfonylation. The protocols above favor O-sulfonylation due to the hard nature of the oxygen nucleophile in the enolate.
-
Hydrolysis: The
bond is stable to acid but labile to strong nucleophiles (amines) over time. Perform cross-coupling (SuFEx) quickly after isolation.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][6]
-
Sharpless, K. B., et al. (2018). "SuFEx-based polysulfate formation from bisphenol A and sulfuryl fluoride." Nature Protocols. [Link]
-
Hial, P., et al. (2020). "1-Fluorosulfonyl-2,3-dimethylimidazolium Triflate: A Solid, Bench-Stable Reagent for the Synthesis of Fluorosulfates and Sulfamoyl Fluorides."[2] Organic Letters. [Link]
-
Vil, V. A., et al. (2021).[7][8] "Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates." Organic Letters. [Link][8][9]
Sources
- 1. 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | CAS 2179072-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2179072-33-2 Cas No. | 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | Apollo [store.apolloscientific.co.uk]
- 3. aablocks.com [aablocks.com]
- 4. 2179072-33-2 | 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate [fluoromart.com]
- 5. 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate = 95 2179072-33-2 [sigmaaldrich.com]
- 6. Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl [(fluorosulfonyl)methyl]phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Modern Organic Synthesis
Diethyl [(fluorosulfonyl)methyl]phosphonate is a multifaceted organophosphorus compound distinguished by the presence of both a phosphonate ester and a fluorosulfonyl group. This unique combination of functional groups makes it an invaluable reagent in contemporary organic synthesis. The phosphonate moiety serves as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for stereoselective alkene synthesis, while the α-sulfonyl group significantly increases the acidity of the methylene protons, facilitating carbanion formation.[1][2] This heightened reactivity enables a range of crucial carbon-carbon bond-forming reactions, including alkylations and conjugate additions.[1][3]
The products of these reactions, such as vinyl fluorosulfones and other functionalized phosphonates, are important building blocks in medicinal chemistry and materials science.[4][5] This guide provides a comprehensive overview of the synthesis, key reaction conditions, and detailed protocols for the effective application of diethyl [(fluorosulfonyl)methyl]phosphonate in a research and development setting.
Synthesis of Diethyl [(fluorosulfonyl)methyl]phosphonate
The synthesis of sulfonyl-substituted phosphonates can be achieved through various routes. A practical and adaptable method involves the reaction of a hydroxylated phosphonate precursor with a suitable sulfonyl chloride in the presence of a non-nucleophilic base. This approach, analogous to procedures outlined for similar compounds, offers a reliable pathway to the target molecule.[6][7]
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from readily available materials:
-
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate. This intermediate is prepared from the reaction of diethyl phosphite and paraformaldehyde.[8][9]
-
Step 2: Sulfonylation. The resulting diethyl (hydroxymethyl)phosphonate is then reacted with a fluorosulfonylating agent, such as fluorosulfonyl chloride (SO₂FCl) or a related reagent, in the presence of an amine base like triethylamine to yield the final product. A similar procedure using various sulfonyl chlorides has been documented.[6]
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis via Sulfonylation (Analogous Method)
This protocol is adapted from a general method for the synthesis of sulfonyloxymethyl diethyl phosphonate compounds.[6] Researchers must exercise extreme caution, as fluorosulfonylating agents can be hazardous.
Materials:
-
Diethyl (hydroxymethyl)phosphonate
-
Fluorosulfonyl chloride (or a suitable alternative)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl (hydroxymethyl)phosphonate (1.0 eq) in anhydrous dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add fluorosulfonyl chloride (1.05 eq) to the solution via the dropping funnel.
-
After the addition of the sulfonylating agent, add triethylamine (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.[6]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt, and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of CH₂Cl₂).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Provides a non-reactive medium and dissolves reactants well. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine | Acts as an acid scavenger, neutralizing the HCl generated during the reaction.[6] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction. Subsequent warming to room temperature allows the reaction to proceed to completion.[6] |
| Stoichiometry | Slight excess of sulfonyl chloride and base | Ensures complete consumption of the starting phosphonate. |
| Workup | Aqueous wash | Removes the water-soluble triethylamine hydrochloride salt and any unreacted base. |
Key Applications and Reaction Protocols
The dual-functional nature of diethyl [(fluorosulfonyl)methyl]phosphonate allows it to participate in a variety of synthetic transformations. The electron-withdrawing sulfonyl group makes the adjacent methylene protons highly acidic, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile central to several key reactions.[1]
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a premier method for creating carbon-carbon double bonds, typically with high (E)-alkene stereoselectivity.[2][10] The reaction involves the deprotonation of the phosphonate to form a carbanion, which then attacks an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct, simplifying purification.[11]
Caption: Generalized mechanism of the HWE reaction.
Protocol: Synthesis of a Vinyl Fluorosulfone
Materials:
-
Diethyl [(fluorosulfonyl)methyl]phosphonate
-
Aldehyde or ketone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert nitrogen atmosphere, add anhydrous THF to a dry three-necked flask.
-
Carefully add sodium hydride (1.1 eq) to the THF and stir to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of diethyl [(fluorosulfonyl)methyl]phosphonate (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.[12]
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting vinyl fluorosulfone by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base effective for deprotonating stabilized phosphonates. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the intermediate ions. Anhydrous conditions are critical as NaH reacts violently with water.[12] |
| Temperature | 0°C to Room Temperature | Carbanion formation is controlled at 0°C. The olefination step is typically run at room temperature to ensure a reasonable reaction rate.[2] |
| Stereoselectivity | Typically (E)-alkene | The reaction generally favors the formation of the more thermodynamically stable (E)-isomer.[11][13] |
Alkylation and Conjugate Addition Reactions
The stabilized carbanion generated from diethyl [(fluorosulfonyl)methyl]phosphonate is a versatile nucleophile for forming new carbon-carbon bonds via alkylation with electrophiles or through conjugate (Michael) addition to α,β-unsaturated systems.[1][3]
Protocol: α-Alkylation of the Phosphonate
Materials:
-
Diethyl [(fluorosulfonyl)methyl]phosphonate
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl [(fluorosulfonyl)methyl]phosphonate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.05 eq) dropwise. Stir the solution at -78°C for 30-60 minutes to ensure complete carbanion formation.
-
Add the alkyl halide (1.1 eq) dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0°C with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Note: The protocol for conjugate addition is similar, with an α,β-unsaturated compound (e.g., methyl acrylate, cyclohexenone) being used in place of the alkyl halide.[3]
Safety, Handling, and Spectroscopic Characterization
Safety and Handling
Organophosphorus compounds and sulfonyl fluorides require careful handling due to their potential toxicity.[14][15] Phenylmethylsulfonyl fluoride (PMSF), a related compound, is a known serine protease inhibitor and requires specific handling procedures.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, except under controlled reaction conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Spectroscopic Data (Predicted and Analogous)
Direct experimental spectra for diethyl [(fluorosulfonyl)methyl]phosphonate are not widely published. The following data are predicted based on its structure and analysis of analogous compounds like diethyl (phenylsulfonyl)methyl]phosphonate and other organophosphonates.[1][20][21][22]
| Technique | Expected Features |
| ¹H NMR | -OCH₂CH₃: Multiplet around 4.1-4.3 ppm. -OCH₂CH₃: Triplet around 1.3-1.4 ppm. P-CH₂-SO₂: Doublet of doublets (due to coupling with both ³¹P and ¹⁹F) in the range of 3.5-4.5 ppm. |
| ¹³C NMR | -OCH₂CH₃: Signal around 64 ppm (doublet, J(P,C) ≈ 6-7 Hz). -OCH₂CH₃: Signal around 16 ppm (doublet, J(P,C) ≈ 5-6 Hz). P-CH₂-SO₂: Signal significantly downfield, split by both phosphorus and fluorine. |
| ³¹P NMR | A single resonance, typically in the range of +10 to +25 ppm (proton decoupled), referenced to 85% H₃PO₄.[20][21] |
| IR (Infrared) | P=O stretch: Strong absorption around 1250-1260 cm⁻¹. SO₂ stretches: Strong, characteristic absorptions around 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric). P-O-C stretch: Strong absorption around 1020-1050 cm⁻¹. |
| Mass Spec (MS) | Expected molecular ion peak corresponding to its molecular weight (234.19 g/mol ). Fragmentation patterns would likely show loss of ethoxy groups and parts of the sulfonylmethyl moiety. |
Conclusion
Diethyl [(fluorosulfonyl)methyl]phosphonate is a potent and versatile synthetic tool. Its ability to readily form a stabilized carbanion opens access to a wide array of chemical transformations, most notably the Horner-Wadsworth-Emmons olefination for producing vinyl fluorosulfones. By understanding the fundamental principles behind its reactivity and adhering to the detailed protocols and safety measures outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures relevant to drug discovery and materials science.
References
-
Cossy, J., et al. (n.d.). diethyl [(phenylsulfonyl)methyl]phosphonate. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN103848866A - Method for preparing sulfonyl oxymethyl diethyl phosphate compounds.
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Retrieved from [Link]
- Google Patents. (n.d.). CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Adler, P., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(30), 9443-9447. Retrieved from [Link]
-
SciSpace. (2021, March 11). A high yielding synthesis of diethyl 1 -fluoromethylphosphonate in pure form. Retrieved from [Link]
-
Iacob, A. A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. Retrieved from [Link]
-
Orsi, D. L., & Miller, S. J. (2025). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. ACS Chemical Biology. Retrieved from [Link]
-
Palacios, F., et al. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. The Journal of Organic Chemistry, 79(5), 2026-2035. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. Retrieved from [Link]
-
Al Jasem, Y., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453-463. Retrieved from [Link]
-
MDPI. (2021). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Retrieved from [Link]
-
Hou, X., & Tang, S. (2022). Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate. Dalton Transactions, 51(3), 1041-1047. Retrieved from [Link]
-
Rzaczynska, Z., et al. (2010). Crystal structure and spectroscopic properties of [Zn(2-qmpe)Cl2] containing diethyl (quinolin-2-ylmethyl)phosphonate ligand (2-qmpe). Materials Science-Poland, 28(3), 571-580. Retrieved from [Link]
-
Huang, H., et al. (n.d.). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. OSTI.gov. Retrieved from [Link]
-
WorkSafe. (2025, June 4). What to know when using insecticides containing organophosphates or carbamates (OPCs). Retrieved from [Link]
-
Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Diethyl ((phenylsulfonyl)methyl)phosphonate | 56069-39-7 [smolecule.com]
- 5. Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. CN103848866A - Method for preparing sulfonyl oxymethyl diethyl phosphate compounds - Google Patents [patents.google.com]
- 7. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents [patents.google.com]
- 8. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What to know when using insecticides containing organophosphates or carbamates (OPCs) | WorkSafe [worksafe.govt.nz]
- 16. Lab Safety Guideline: Phenylmethylsulfonyl Fluoride | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 17. keyorganics.net [keyorganics.net]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Diethyl ((methylsulfonyl)methyl)phosphonate | 40137-11-9 [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
late-stage functionalization with SO2F phosphonates
Application Note: Late-Stage Functionalization with Fluorosulfonyl Phosphonates
Executive Summary & Core Directive
This guide details the strategic application of Fluorosulfonyl Methylphosphonates (FSM-phosphonates) for the late-stage functionalization (LSF) of bioactive small molecules. Unlike traditional electrophiles (e.g., acrylamides, chloroacetamides), the Sulfonyl Fluoride (SO₂F) group offers a unique "sleeping beauty" reactivity profile—thermodynamically stable in plasma and aqueous buffer, yet highly reactive towards specific nucleophilic residues (Tyr, Lys, His, Ser) within protein binding pockets.
The primary focus of this protocol is the use of Diethyl (fluorosulfonyl)methylphosphonate (DESP) as a Horner-Wadsworth-Emmons (HWE) reagent. This reagent enables the direct conversion of aldehydes—common intermediates or metabolites of drug scaffolds—into Vinyl Sulfonyl Fluorides (VSFs) . These VSFs serve as premier covalent warheads for targeted protein degradation (PROTACs), activity-based protein profiling (ABPP), and covalent inhibition.
Scientific Foundation: The SuFEx Advantage
Sulfur(VI) Fluoride Exchange (SuFEx) , pioneered by Sharpless and coworkers, relies on the unique stability of the S(VI)-F bond. The bond is resistant to reduction and hydrolysis but susceptible to nucleophilic attack in the presence of specific microenvironments (e.g., H-bond networks in an enzyme active site).
Mechanism of Action: The HWE-SuFEx Cascade
The functionalization strategy involves two distinct mechanistic phases:
-
Chemical Installation (HWE): The phosphonate reagent (DESP) undergoes base-mediated deprotonation to form a carbanion, which attacks the aldehyde of the target drug scaffold. The subsequent elimination of phosphate generates the Vinyl Sulfonyl Fluoride (VSF).
-
Biological Conjugation (SuFEx): The resulting VSF acts as a Michael acceptor. However, unlike indiscriminate Michael acceptors, the SO₂F group modulates the reactivity, often requiring specific activation (e.g., by a proximal tyrosine phenol) to facilitate fluoride displacement and covalent bond formation.
Figure 1: Mechanistic pathway from phosphonate reagent to covalent protein adduct via HWE olefination and SuFEx conjugation.
Reagent Preparation & Specifications
While Diethyl (fluorosulfonyl)methylphosphonate (DESP) is the gold standard for this transformation, it is not always available off-the-shelf. Below is the validated synthesis protocol.
Table 1: Key Reagent Specifications
| Component | Formula | MW ( g/mol ) | Role | Stability |
|---|---|---|---|---|
| DESP | C₅H₁₂FO₅PS | 234.18 | HWE Reagent | High (Store at 4°C) |
| LiHMDS | LiN(SiMe₃)₂ | 167.33 | Base | Moisture Sensitive |
| Selectfluor | C₇H₁₄Cl₂F₂N₂ | 354.26 | Fluorinating Agent | Hygroscopic |
| Drug-CHO | R-CHO | Var.[1][2] | Substrate | Variable |
Protocol A: Synthesis of Diethyl (fluorosulfonyl)methylphosphonate (DESP)
Note: Perform all steps in a fume hood. SO₂F containing compounds can be potent inhibitors.
-
Starting Material: Begin with Diethyl (methylsulfonyl)methylphosphonate (commercially available or synthesized from diethyl phosphite + methanesulfonyl chloride).
-
Fluorination:
-
Dissolve Diethyl (methylsulfonyl)methylphosphonate (1.0 equiv) in dry THF under Argon.
-
Cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise to generate the
-sulfonyl carbanion. Stir for 30 min. -
Cannulate the anion solution into a pre-cooled solution of NFSI (N-Fluorobenzenesulfonimide) or Selectfluor (1.2 equiv) in THF/DMF.
-
Alternative Route (Direct Exchange): React Diethyl (chlorosulfonyl)methylphosphonate with KHF₂ (excess) in MeCN/Water (1:1) at RT for 12h. This is safer and often higher yielding.
-
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is a colorless oil.
Protocol B: Late-Stage Functionalization (HWE Olefination)
This protocol describes the installation of the SO₂F warhead onto a drug scaffold containing an aldehyde handle.
Reagents:
-
Drug-Aldehyde substrate (1.0 equiv)
-
DESP Reagent (1.2 - 1.5 equiv)
-
Base: LiHMDS (1.0 M in THF) or NaH (60% dispersion)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Activation:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Add DESP (1.2 equiv) and anhydrous THF.
-
Cool to 0°C (ice bath).
-
Add LiHMDS (1.2 equiv) dropwise. The solution may turn slightly yellow, indicating ylide/carbanion formation.
-
Stir at 0°C for 20-30 minutes .
-
-
Coupling:
-
Dissolve the Drug-Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the drug solution dropwise to the activated phosphonate solution at 0°C.
-
Critical Step: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2-4 hours . Monitor by TLC or LC-MS.
-
-
Quench & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Extract 3x with EtOAc or DCM.
-
Wash combined organics with Brine, dry over Na₂SO₄.
-
Concentrate in vacuo.
-
-
Purification:
-
Purify via Silica Gel Chromatography.
-
Note: Vinyl Sulfonyl Fluorides are generally stable on silica. Elute with a gradient of Hexane/EtOAc.
-
Target Product: The trans (E)-isomer is typically the major product due to the thermodynamic control of the HWE reaction.
-
Protocol C: Covalent Docking & Protein Labeling
Once the VSF-drug is synthesized, it is used to probe the target protein.
Buffer Conditions:
-
PBS (pH 7.4) is standard.[3]
-
Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if long incubation times (>24h) are planned, though SO₂F is relatively orthogonal to amines at neutral pH.
Workflow:
-
Incubation: Incubate the Target Protein (1-5 µM) with the VSF-Drug (10-50 µM, typically 10x excess) in PBS at 37°C.
-
Time Course: Take aliquots at 1h, 4h, and 24h.
-
Analysis:
-
Intact Mass Spectrometry: Look for a mass shift of +MW(Drug) - HF . The loss of HF (20 Da) is diagnostic of the SuFEx conjugation event.
-
Activity Assay: Assess inhibition of protein function compared to the non-covalent parent drug.
-
Troubleshooting & Expert Insights
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Expert Solution |
|---|---|---|
| Low Yield (HWE) | Steric hindrance on aldehyde | Switch base to NaH and reflux in THF. The phosphonate anion is bulky; heat helps. |
| No Reaction | Wet solvent/reagent | HWE is moisture sensitive. Re-dry THF and titrate LiHMDS. |
| Z-Isomer Formation | Kinetic control dominant | Use Still-Gennari type reagents (fluorinated phosphonates) if Z-isomer is specifically desired (rare for VSFs). |
| Hydrolysis of SO₂F | High pH or catalytic nucleophiles | Ensure pH < 8.0. Avoid DTT or mercaptoethanol in protein buffers (SO₂F reacts with thiols). |
Application Workflow Diagram
Figure 2: Complete workflow for transforming a reversible drug into a covalent SuFEx probe.
References
-
Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Vinyl Sulfonyl Fluorides as Probes: Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1378. [Link]
-
HWE Reagents for Vinyl Fluorides: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Late-Stage Functionalization Reviews: Böckler, F. M., et al. (2020). Isoform-Selective Probe Development through Late-Stage Functionalization. Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Sulfonyl Fluoride Stability in Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the preservation of the sulfonyl fluoride moiety during the Horner-Wadsworth-Emmons (HWE) olefination reaction. As a robust and increasingly vital functional group in medicinal chemistry and chemical biology, understanding the nuances of its stability is paramount for successful synthetic campaigns.[1][2][3]
I. Understanding the Core Challenge: Sulfonyl Fluoride vs. HWE Conditions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, typically favoring the (E)-isomer.[4][5][6] The reaction's power lies in the use of a phosphonate-stabilized carbanion, which is generated by treating a phosphonate ester with a base.[4][7] This carbanion then undergoes a nucleophilic attack on an aldehyde or ketone to form the desired alkene.[4][5][6]
The inherent challenge arises from the basic conditions required for the HWE reaction. While sulfonyl fluorides are generally considered stable functional groups, particularly in comparison to other sulfonyl halides, they are not impervious to hydrolysis, especially under basic conditions.[8][9] The primary competing reaction is the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, rendering that portion of the substrate inactive for its intended biological or chemical function.[3][10][11]
FAQ 1: Why is my sulfonyl fluoride hydrolyzing during my HWE reaction?
The hydrolysis of a sulfonyl fluoride in the presence of a base, such as the ones commonly used in HWE reactions (e.g., NaH, NaOMe, KHMDS), proceeds via a nucleophilic attack of a hydroxide ion or other nucleophilic species present in the reaction mixture on the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a sulfonic acid or sulfonate salt. The basic conditions of the HWE reaction can either directly provide the nucleophile (e.g., hydroxide from trace water) or generate other nucleophilic species that can attack the sulfonyl fluoride.
II. Troubleshooting Guide: Strategies to Mitigate Hydrolysis
Successfully performing an HWE reaction on a substrate bearing a sulfonyl fluoride requires a careful balancing act: generating the phosphonate carbanion efficiently without promoting significant hydrolysis of the sulfonyl fluoride. This section provides a series of troubleshooting strategies, from optimizing reaction conditions to considering alternative synthetic approaches.
Q1: My standard HWE protocol (NaH in THF) is causing significant hydrolysis. What modifications should I try first?
A1: Milder Bases and Modified Conditions
The most direct approach to minimizing hydrolysis is to move away from strong, harsh bases like sodium hydride. Several milder conditions have been developed for base-sensitive substrates and are excellent starting points for your optimization.[4]
Recommended Modifications:
-
Masamune-Roush Conditions: This protocol utilizes lithium chloride (LiCl) and a hindered amine base like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).[4] The lithium cation is thought to play a crucial role in coordinating with the phosphonate and aldehyde, facilitating the reaction under less basic conditions.[12][13]
-
Rathke Conditions: An extension of the Masamune-Roush conditions, this method employs magnesium or lithium halides with triethylamine (TEA).[4][12][13]
-
Barium Oxide (BaO): For certain substrates, barium oxide has been shown to be an effective and mild base for promoting HWE reactions.
Experimental Protocol: Masamune-Roush Conditions for HWE Reaction
-
To a solution of the phosphonate ester (1.1 eq.) and LiCl (1.1 eq.) in anhydrous acetonitrile (MeCN) at 0 °C, add DBU (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the sulfonyl fluoride-containing aldehyde (1.0 eq.) in anhydrous MeCN.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH4Cl and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Q2: I've tried milder bases, but I'm still seeing some hydrolysis or the reaction is too slow. What else can I adjust?
A2: Optimizing Reaction Parameters
Fine-tuning other reaction parameters can have a significant impact on the outcome.
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures will disfavor the hydrolysis side reaction, which typically has a higher activation energy than the desired olefination. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions will increase the extent of hydrolysis. |
| Solvent | Use a non-polar, aprotic solvent like THF or toluene. | These solvents are less likely to contain or promote the formation of nucleophilic species that can lead to hydrolysis. |
| Reagent Purity | Ensure all reagents and solvents are anhydrous. | The presence of water will directly lead to the formation of hydroxide ions under basic conditions, promoting hydrolysis. |
Q3: My substrate is extremely sensitive, and even the mildest HWE conditions are problematic. Are there alternative strategies?
A3: Protecting Groups and Alternative Olefination Reactions
For particularly delicate substrates, more advanced strategies may be necessary.
1. Sulfinate Protecting Groups (SPGs):
A promising strategy involves masking the sulfonyl fluoride as a less reactive sulfinate derivative.[1][2][14] This "protecting group" can be stable to a variety of reaction conditions, including those of the HWE reaction.[2][14] After the olefination is complete, the sulfinate can be deprotected and converted back to the sulfonyl fluoride. Photolabile sulfinate protecting groups are particularly attractive as they can be removed under mild, light-induced conditions, avoiding harsh chemical reagents.[1][2][14]
Workflow for Using a Photolabile Sulfinate Protecting Group:
Caption: Workflow for HWE reaction using a sulfinate protecting group.
2. Alternative Olefination Reactions:
If the HWE reaction proves intractable, consider alternative olefination methods known for their milder conditions and broader functional group tolerance.
-
Peterson Olefination: This reaction involves the reaction of a β-hydroxysilane with a base to form an alkene. The conditions can often be milder than the HWE reaction.
-
Julia-Kocienski Olefination: This reaction utilizes a sulfone and an aldehyde or ketone to form an alkene and generally exhibits high (E)-selectivity.
-
Tebbe Olefination: While typically used for methylenation, the Tebbe reagent and related titanium-based reagents can be effective for olefination under neutral or slightly basic conditions.
III. Advanced Considerations and FAQs
FAQ 2: Can the structure of my phosphonate reagent influence the outcome?
Yes, the structure of the phosphonate can influence the stereoselectivity and reactivity of the HWE reaction. For instance, the Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of (Z)-alkenes.[4][15] While this may not directly impact hydrolysis, altering the electronic nature of the phosphonate could potentially allow for the use of even milder bases, indirectly preserving the sulfonyl fluoride.
FAQ 3: Are there any analytical techniques to quickly assess the extent of hydrolysis?
19F NMR Spectroscopy: This is a powerful and direct method for quantifying the ratio of your desired sulfonyl fluoride-containing product to the hydrolyzed sulfonic acid byproduct. The sulfonyl fluoride will have a characteristic chemical shift, which will be absent in the hydrolyzed product.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to separate the product from the hydrolyzed byproduct and confirm their identities by their respective mass-to-charge ratios.
IV. Summary and Key Takeaways
The successful execution of a Horner-Wadsworth-Emmons reaction on a sulfonyl fluoride-containing substrate is a common challenge that can be overcome with careful planning and optimization.
Logical Flow for Troubleshooting:
Caption: Troubleshooting flowchart for HWE reactions with sulfonyl fluorides.
By systematically exploring milder reaction conditions, optimizing parameters, and considering advanced strategies like protecting groups or alternative olefinations, researchers can successfully synthesize complex molecules containing the valuable sulfonyl fluoride moiety.
V. References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
-
Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture - Rutgers University Technology Transfer. [Link]
-
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups | ChemRxiv. [Link]
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. [Link]
-
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - PMC. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction - Grokipedia. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]
-
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. [Link]
-
Rapid Access to N -Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides | Request PDF - ResearchGate. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. [Link]
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. [Link]
-
Possible transition structures for the hydrolysis of 1. - ResearchGate. [Link]
-
(PDF) Synthetic Routes to Arylsulfonyl Fluorides - ResearchGate. [Link]
-
Unconventional reactivity of sulfonyl fluorides - Spiral. [Link]
-
Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides | Organic Letters - ACS Publications. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorosulfonyl Methyl Phosphonate (F-SMP) Derivatives
Current Status: Operational Ticket ID: F-SMP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Dual-Functionality Challenge
You are likely working with Diethyl (fluorosulfonyl)methylphosphonate (DESMP) or its complex derivatives. These molecules are unique "chimeras" in synthesis:
-
The Phosphonate Head (
): Highly polar, Lewis basic, and prone to hydrogen bonding with silica gel silanols. -
The Sulfonyl Fluoride Tail (
): The SuFEx (Sulfur-Fluoride Exchange) "click" handle. While kinetically stable, it is susceptible to hydrolysis under specific pH conditions or nucleophilic attack during workup.
This guide addresses the friction between these two groups—specifically, how to purify the "sticky" phosphonate without degrading the "reactive" sulfonyl fluoride.
Module 1: Chromatography Troubleshooting
User Query: "My compound streaks on the column, and I'm losing mass. Is the silica eating my sulfonyl fluoride?"
The Diagnosis
The streaking is rarely due to the sulfonyl fluoride. It is caused by the phosphonate phosphoryl oxygen (
Protocol A: The "Buffered" Silica Method
Standard silica is slightly acidic (pH 5–6). You must neutralize it.
-
Mobile Phase Preparation:
-
Add 1% Triethylamine (Et
N) to your non-polar solvent (e.g., Hexanes or DCM) before mixing with the polar solvent. -
Why? Et
N binds to the acidic silanols preferentially, creating a "shield" that allows the phosphonate to glide through. -
Caution: Do not exceed 2% Et
N. High basicity can trigger premature SuFEx reactivity if primary amines or other nucleophiles are present as impurities.
-
-
Column Pre-treatment:
-
Flush the column with 3 column volumes (CV) of the Et
N-doped mobile phase before loading your sample.
-
Protocol B: The Neutral Alumina Alternative
If your derivative contains base-sensitive groups (e.g., Fmoc, esters), avoid Et
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .
-
Benefit: Alumina lacks the acidic protons of silica, significantly reducing phosphonate tailing without requiring amine additives.
-
Caveat: Alumina has lower theoretical plates (resolution) than silica. You may need a longer column (increase length-to-width ratio to 20:1).
Decision Matrix: Silica vs. Alumina
Figure 1: Decision matrix for selecting the appropriate stationary phase based on chemical sensitivity and separation difficulty.
Module 2: The "Ghost" Contaminants (Arbuzov Byproducts)
User Query: "My NMR looks clean, but the mass is wrong, and it smells like onions/garlic."
The Issue: Arbuzov Side-Products
F-SMP derivatives are often synthesized via the Michaelis-Arbuzov reaction .
Troubleshooting Guide: Decontamination
| Contaminant | Boiling Point | Removal Method | Technical Note |
| Ethyl Iodide (EtI) | 72°C | Azeotropic Rotovap | Co-evaporate with heptane (3x). The heptane/EtI azeotrope helps drag the halide out. |
| Triethyl Phosphite | 156°C | Oxidative Wash | Treat crude with 10% |
| Diethyl Ethylphosphonate | ~80°C (0.1 mmHg) | High Vac Distillation | A common side product if Et-X reacts with phosphite. Requires Kugelrohr distillation to separate. |
Module 3: Stability & Analytical Verification
User Query: "How do I know if my sulfonyl fluoride hydrolyzed during workup?"
The Stability Paradox
The
The "Gold Standard" Validation: NMR
You cannot rely solely on
Protocol:
-
Run an uncoupled
NMR. -
Target Signal: The
signal typically appears between +40 and +65 ppm (referenced to ). -
The "Dead" Signal: If you see a shift to -120 to -150 ppm (or total disappearance), you have hydrolyzed to fluoride ion (
) or sulfonic acid.
Workup Workflow to Prevent Hydrolysis
Figure 2: Optimized workup workflow emphasizing neutral pH to preserve the sulfonyl fluoride moiety.
Frequently Asked Questions (FAQ)
Q1: Can I distill Diethyl (fluorosulfonyl)methylphosphonate? A: Yes, but caution is required. The parent reagent is a liquid.[1][2] It can be distilled under high vacuum (< 0.5 mmHg).
-
Warning: Do not overheat (>120°C pot temperature). While
is stable, phosphonates can undergo transesterification or decomposition at high heat. Use a Kugelrohr apparatus for short-path distillation to minimize thermal stress.
Q2: My compound vanishes on the TLC plate after staining. Why?
A:
-
Solution: Use Iodine (
) vapor (reversible) or Phosphomolybdic Acid (PMA) stain, which interacts strongly with the phosphonate moiety.
Q3: Can I use HPLC for purification? A: Yes, but avoid basic buffers (Ammonium Hydroxide). Use Formic Acid (0.1%) or Ammonium Acetate in your water/acetonitrile gradient. The acidic environment stabilizes the sulfonyl fluoride during the run.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Wnuk, S. F., et al. (2002).[3][4] "Studies toward the Synthesis of
-Fluorinated Phosphonates." Journal of Organic Chemistry. -
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement."[5][6] Chemical Reviews.
-
Organic Syntheses. (2016). "Synthesis of Diethyl Benzylphosphonate" (General Phosphonate Purification Protocols). Org.[2][7] Synth.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103848866A - Method for preparing sulfonyl oxymethyl diethyl phosphate compounds - Google Patents [patents.google.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Safety Operating Guide
Proper Disposal Procedures for Diethyl [(fluorosulfonyl)methyl]phosphonate
Executive Summary & Immediate Action
Diethyl [(fluorosulfonyl)methyl]phosphonate (CAS: 2731010-66-3) is a specialized bifunctional reagent containing a phosphonate ester and a sulfonyl fluoride (
Core Directive:
-
Primary Disposal Route: Commercial incineration via a licensed hazardous waste contractor.
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong acids or oxidizers in waste streams.
-
Critical Hazard: Potential delayed release of fluoride ions (
) and HF upon contact with moisture/bases.
Chemical Profile & Hazard Assessment
Understanding the specific functional groups is vital for selecting the correct waste stream.
| Property | Specification |
| Chemical Name | Diethyl [(fluorosulfonyl)methyl]phosphonate |
| CAS Number | 2731010-66-3 |
| Structure | |
| Molecular Weight | 234.19 g/mol |
| Key Functional Group | Sulfonyl Fluoride ( |
| Reactivity | Stable to water at neutral pH; hydrolyzes rapidly in basic media. |
| Waste Classification | Halogenated Organic , Corrosive (potential), Organophosphorus. |
Mechanism of Hazard (Hydrolysis)
The primary safety concern during disposal is the hydrolysis of the sulfonyl fluoride bond. In the presence of base (nucleophiles), the S-F bond cleaves, releasing fluoride ions.
Figure 1: Hydrolysis pathway of sulfonyl fluorides. Note that while the reaction requires base activation, the resulting fluoride ion poses an HF risk if the waste stream subsequently becomes acidic.
Safety Prerequisites
Before handling waste, ensure the following controls are in place.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g or pure neat liquid, use a face shield.
-
Engineering Controls: All transfers must occur inside a functioning chemical fume hood.
-
Calcium Gluconate: Keep calcium gluconate gel (2.5%) readily accessible on the benchtop whenever handling fluorinated electrophiles, as a precaution against potential HF exposure [1].
Disposal Procedures
Method A: Commercial Incineration (Recommended)
This is the safest route for bulk reagents and concentrated reaction mixtures.
-
Segregation: Classify the waste as "Halogenated Organic Solvent" .
-
Packaging: Collect in a compatible container (HDPE or glass). Do not use metal containers if the waste is potentially acidic.
-
Labeling:
-
Constituents: Diethyl [(fluorosulfonyl)methyl]phosphonate, Solvent (e.g., Dichloromethane).
-
Hazards: Toxic, Corrosive, Organophosphorus.
-
-
Handover: Transfer to your facility's hazardous waste management team for high-temperature incineration.
Method B: In-Lab Quenching (Spills & Residuals)
Use this protocol only for cleaning glassware, small spills (<5 mL), or quenching reaction aliquots. Do not use this for bulk disposal unless authorized.
Quenching Solution: 1M NaOH (or KOH) saturated with Calcium Chloride (
-
Why Calcium? The base hydrolyzes the S-F bond; the calcium immediately precipitates the released fluoride as insoluble Calcium Fluoride (
), preventing the formation of free HF [2].
Step-by-Step Protocol:
-
Preparation: Prepare a 10% excess of the Quenching Solution in a wide-mouth beaker.
-
Addition: Slowly add the reagent/waste to the stirring Quenching Solution.
-
Caution: The reaction may be exothermic.[2] Monitor temperature.
-
-
Digestion: Stir for 2-4 hours at room temperature to ensure complete hydrolysis of the S-F bond.
-
Testing: Check pH. It should remain basic (pH > 9). If acidic, add more base.
-
Disposal: The resulting slurry contains precipitated
and phosphonate salts. Label as "Basic Aqueous Waste with Fluorides" and dispose of via EHS.
Spill Management Workflow
In the event of a spill, immediate containment is critical to prevent surface corrosion and vapor release.
Figure 2: Decision matrix for spill response. Note that calcium-based neutralizers (CaO, Lime) are preferred over simple carbonates to sequester fluoride.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
